molecular formula C20H21N3O3S B10983392 N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B10983392
M. Wt: 383.5 g/mol
InChI Key: XSAMZKUEIBDQNC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a benzazepine ring, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves multiple steps, starting with the preparation of the benzazepine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The acetylamino group is introduced via acetylation of an amine precursor, while the sulfanylacetamide moiety is formed through a thiol-amine coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzazepine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetylamino group may enhance the compound’s ability to cross the blood-brain barrier, while the sulfanylacetamide moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the acetamide moiety but lacks the benzazepine ring.

    N-(4-acetylamino)phenylacetamide: Contains the acetylamino group but does not have the sulfanylacetamide moiety.

    2-(acetylamino)phenol: Similar in structure but lacks the benzazepine ring and sulfanylacetamide moiety.

Uniqueness

N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with neurotransmitter receptors and potential therapeutic applications set it apart from similar compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-13(24)21-15-7-9-16(10-8-15)22-19(25)12-27-18-11-6-14-4-2-3-5-17(14)23-20(18)26/h2-5,7-10,18H,6,11-12H2,1H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

XSAMZKUEIBDQNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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